molecular formula C18H19ClN4O2S B2842432 N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide CAS No. 1181553-76-3

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

Cat. No. B2842432
CAS RN: 1181553-76-3
M. Wt: 390.89
InChI Key: CKPCVIFZAAMPRL-UHFFFAOYSA-N
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Description

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPIP is a small molecule that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide is believed to exert its effects through the inhibition of certain enzymes and signaling pathways in the body. Specifically, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects in the body. In addition to its anti-inflammatory and antitumor properties, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have antioxidant properties, which may help to protect cells from damage caused by oxidative stress. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages as a compound for use in laboratory experiments. It is a small molecule that is relatively easy to synthesize, making it readily available for use in research. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for use in a variety of experimental settings.
However, there are also limitations to the use of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in laboratory experiments. One limitation is that N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has not yet been extensively studied in humans, so its safety and efficacy in clinical settings are not yet well understood. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide may have off-target effects that could complicate its use in certain experimental settings.

Future Directions

There are several future directions for research on N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide. One area of future research is the further investigation of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide's potential as a therapeutic agent for various diseases. Additionally, further research is needed to better understand the mechanisms by which N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide exerts its effects in the body. Finally, research is needed to determine the safety and efficacy of N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide in clinical settings.

Synthesis Methods

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of piperidine with benzoyl chloride to form N-benzoylpiperidine. This intermediate is then reacted with 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid to form N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide.

Scientific Research Applications

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been studied in a variety of scientific research applications, including its potential as a therapeutic agent for various diseases. N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have antitumor properties, making it a potential candidate for the treatment of cancer.

properties

IUPAC Name

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-methylsulfanylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN4O2S/c1-26-18-20-11-14(19)15(22-18)16(24)21-13-7-9-23(10-8-13)17(25)12-5-3-2-4-6-12/h2-6,11,13H,7-10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPCVIFZAAMPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)C(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzoylpiperidin-4-yl)-5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxamide

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